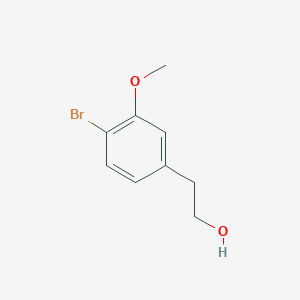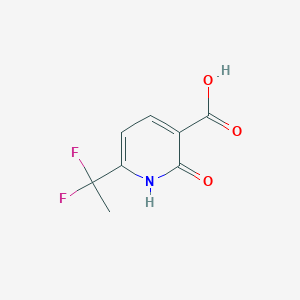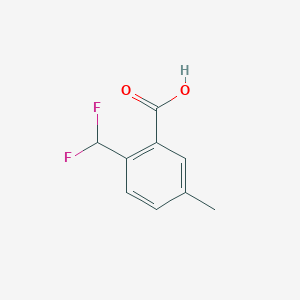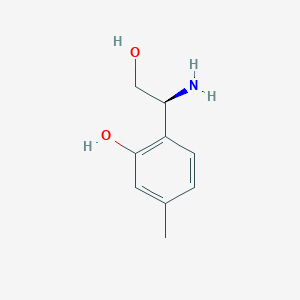![molecular formula C16H15F3N2O2 B15319014 3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of both hydroxy and trifluoromethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-hydroxy-4-methylbenzylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-[(3-oxo-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea.
Reduction: Formation of 3-[(3-hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Mecanismo De Acción
The mechanism of action of 3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Hydroxyphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea
- 3-[(4-Methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea
- 3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(methyl)phenyl]urea
Uniqueness
3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The hydroxy group enhances solubility and reactivity, while the trifluoromethyl group increases metabolic stability and binding affinity to target proteins.
Propiedades
Fórmula molecular |
C16H15F3N2O2 |
|---|---|
Peso molecular |
324.30 g/mol |
Nombre IUPAC |
1-[(3-hydroxy-4-methylphenyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O2/c1-10-6-7-11(8-14(10)22)9-20-15(23)21-13-5-3-2-4-12(13)16(17,18)19/h2-8,22H,9H2,1H3,(H2,20,21,23) |
Clave InChI |
XEYLZFZJRIUGCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)


![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)

![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)


![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)

![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)

